5-((7-(Benzyloxy)quinazolin-4-yl)amino)-4-fluoro-2-methylphenol
Overview
Description
The compound “5-((7-(Benzyloxy)quinazolin-4-yl)amino)-4-fluoro-2-methylphenol” is a quinazoline derivative. Quinazoline derivatives are known for their diverse biological activities . This particular compound has been identified as an inhibitor of the bisphosphonate BPH-700 transcriptional factor . It has also been associated with the Heat Shock Cognate 71 KDA Protein .
Molecular Structure Analysis
Quinazoline derivatives have a complex molecular structure. The structure of this compound has been studied in the context of its interaction with the Heat Shock Cognate 71 KDA Protein . Further structural analysis would require more specific data.Physical And Chemical Properties Analysis
The physical and chemical properties of quinazoline derivatives can vary widely . Specific properties for “5-((7-(Benzyloxy)quinazolin-4-yl)amino)-4-fluoro-2-methylphenol” are not provided in the retrieved data.Scientific Research Applications
Synthesis and Chemical Properties
- The synthesis of compounds related to 5-((7-(Benzyloxy)quinazolin-4-yl)amino)-4-fluoro-2-methylphenol involves the Gould-Jacobs route to the quinoline ring system. This synthesis highlights the compound's chemical structure and potential as a building block for more complex molecules (Richardson et al., 1998).
Antimicrobial Applications
- Amino acid/dipeptide derivatives of quinazolinone, a related compound, have shown promise as antimicrobial agents. These derivatives have been evaluated for antibacterial activity against both Gram-positive and Gram-negative bacteria, demonstrating the potential of quinazolinone-based compounds in antimicrobial therapy (Kapoor et al., 2017).
Applications in Fluorescent Brighteners
- Derivatives of quinazolin-4-ol, similar to the compound , have been used in the synthesis of new fluorescent brighteners. The molecular properties of these compounds have been investigated using Density Functional Theory (DFT) and experimental methods, indicating their potential in materials science and industrial applications (Patil et al., 2020).
Antitumor Activities
- Quinazolinone derivatives have been synthesized and evaluated for their antitumor activities. Certain compounds have shown significant inhibition of cancer cells, suggesting the potential of quinazolinone-based compounds, including those similar to 5-((7-(Benzyloxy)quinazolin-4-yl)amino)-4-fluoro-2-methylphenol, in cancer treatment (Sharma et al., 2013).
Diuretic Agents
- Research on quinazolinone derivatives has also explored their potential as diuretic agents. These studies highlight the versatility of quinazolinone compounds in medical applications (Maarouf et al., 2004).
properties
IUPAC Name |
4-fluoro-2-methyl-5-[(7-phenylmethoxyquinazolin-4-yl)amino]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O2/c1-14-9-18(23)20(11-21(14)27)26-22-17-8-7-16(10-19(17)24-13-25-22)28-12-15-5-3-2-4-6-15/h2-11,13,27H,12H2,1H3,(H,24,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVBNDZZLJRYRPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1O)NC2=NC=NC3=C2C=CC(=C3)OCC4=CC=CC=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30587879 | |
Record name | 5-{[7-(Benzyloxy)quinazolin-4-yl]amino}-4-fluoro-2-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30587879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-((7-(Benzyloxy)quinazolin-4-yl)amino)-4-fluoro-2-methylphenol | |
CAS RN |
193001-14-8 | |
Record name | 5-{[7-(Benzyloxy)quinazolin-4-yl]amino}-4-fluoro-2-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30587879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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